1-(benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(Benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro-trifluoromethyl phenyl group, and a dihydropyridine carboxamide moiety.
Preparation Methods
The synthesis of 1-(benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with an appropriate reagent to form the benzyloxy group.
Introduction of the chloro-trifluoromethyl phenyl group: This step involves the reaction of a chloro-trifluoromethyl phenyl derivative with an appropriate reagent to introduce the chloro-trifluoromethyl phenyl group.
Formation of the dihydropyridine carboxamide moiety: This step involves the reaction of a dihydropyridine derivative with an appropriate reagent to form the dihydropyridine carboxamide moiety.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(Benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to replace specific functional groups with other groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules.
Biology: It can be used in biological studies to investigate its effects on various biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound shares the chloro-trifluoromethyl phenyl group but differs in its overall structure and functional groups.
Other dihydropyridine derivatives: These compounds share the dihydropyridine moiety but differ in their substituents and overall structure.
Properties
Molecular Formula |
C20H14ClF3N2O3 |
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Molecular Weight |
422.8 g/mol |
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClF3N2O3/c21-14-8-9-17(16(11-14)20(22,23)24)25-18(27)15-7-4-10-26(19(15)28)29-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,25,27) |
InChI Key |
HKLNGMHBZVDMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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